Hydrogen-Bond Donor Count and Its Impact on Permeability vs. Selonsertib (Compound I)
CAS 2034634-13-2 possesses a single hydrogen-bond donor (HBD) from the amide NH, whereas Selonsertib (5-(4-cyclopropyl-1H-imidazol-1-yl)-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-2-fluoro-4-methylbenzamide) contains two HBDs (one amide NH and one triazole NH) [1]. A lower HBD count is generally associated with improved passive membrane permeability and a reduced propensity for efflux transporter recognition [2]. This structural difference may confer a measurable advantage in cell-based assays where intracellular target engagement is critical.
| Evidence Dimension | Hydrogen-Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 1 HBD (amide NH) |
| Comparator Or Baseline | Selonsertib (Compound I): 2 HBDs (amide NH + triazole NH) |
| Quantified Difference | 1 HBD fewer (50% reduction) |
| Conditions | Computed from chemical structure by Cactvs 3.4.8.18 (PubChem) |
Why This Matters
Fewer hydrogen-bond donors can translate into higher cell permeability and lower efflux, making CAS 2034634-13-2 a potentially superior probe for intracellular kinase target engagement studies where Selonsertib may exhibit permeability limitations.
- [1] PubChem. (2025). Compound Summary for CID 91628953: 2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2034634-13-2 View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
